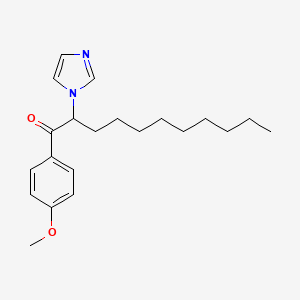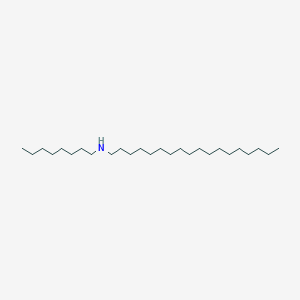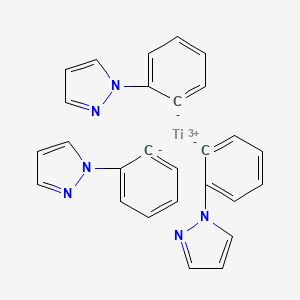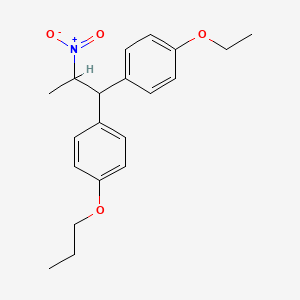
Diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate is a chemical compound with a complex structure that includes a quinoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate typically involves multi-step organic reactions. One common method involves the condensation of diethyl oxalate with 7,8-dihydroquinoline under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a more saturated form.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds.
Applications De Recherche Scientifique
Diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA or interact with proteins, affecting their function and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(7,8-dihydroquinolin-5-yl)acetate
- Methyl 2-(7,8-dihydroquinolin-5-yl)acetate
- Propyl 2-(7,8-dihydroquinolin-5-yl)acetate
Uniqueness
Diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate is unique due to its specific ester groups and the position of the quinoline ring. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
62741-65-5 |
|---|---|
Formule moléculaire |
C17H19NO5 |
Poids moléculaire |
317.34 g/mol |
Nom IUPAC |
diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate |
InChI |
InChI=1S/C17H19NO5/c1-3-22-16(20)14(15(19)17(21)23-4-2)12-7-5-9-13-11(12)8-6-10-18-13/h6-8,10,14H,3-5,9H2,1-2H3 |
Clé InChI |
YIJVTOGCMFZTPE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CCCC2=C1C=CC=N2)C(=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Benzimidazole, 2-[2-(ethylthio)phenyl]-](/img/structure/B14517055.png)
![Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-](/img/structure/B14517059.png)



![2-[(2-Aminoethyl)amino]tetradecanoic acid](/img/structure/B14517084.png)

![5-[Bis(2-fluoroethyl)amino]-4-methoxy-1-methylpyrimidin-2(1H)-one](/img/structure/B14517089.png)

![Diethyl [9-(butylamino)-9H-fluoren-9-YL]phosphonate](/img/structure/B14517115.png)
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B14517122.png)

![2,4-Dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene](/img/structure/B14517128.png)
